molecular formula C7H13NO2 B14860353 (1S,2R,5R,7S)-8-azabicyclo[3.2.1]octane-2,7-diol

(1S,2R,5R,7S)-8-azabicyclo[3.2.1]octane-2,7-diol

Cat. No.: B14860353
M. Wt: 143.18 g/mol
InChI Key: GXCZZQGJZNJSBW-JWXFUTCRSA-N
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Description

(1S,2R,5R,7S)-8-azabicyclo[321]octane-2,7-diol is a bicyclic organic compound with a unique structure that includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R,7S)-8-azabicyclo[3.2.1]octane-2,7-diol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R,7S)-8-azabicyclo[3.2.1]octane-2,7-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines.

Scientific Research Applications

(1S,2R,5R,7S)-8-azabicyclo[3.2.1]octane-2,7-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,2R,5R,7S)-8-azabicyclo[3.2.1]octane-2,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with nitrogen and oxygen atoms, such as tropane alkaloids and other azabicyclo compounds.

Uniqueness

What sets (1S,2R,5R,7S)-8-azabicyclo[3.2.1]octane-2,7-diol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2R,5R,7S)-8-azabicyclo[3.2.1]octane-2,7-diol

InChI

InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2/t4-,5-,6+,7+/m1/s1

InChI Key

GXCZZQGJZNJSBW-JWXFUTCRSA-N

Isomeric SMILES

C1C[C@H]([C@H]2[C@H](C[C@@H]1N2)O)O

Canonical SMILES

C1CC(C2C(CC1N2)O)O

Origin of Product

United States

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